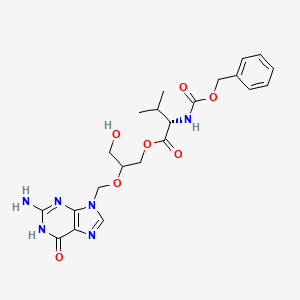

CBZ-瓦甘昔洛韦

描述

CBZ-Vaganciclovir is a novel antiviral compound that is a derivative of valganciclovir. Valganciclovir itself is a prodrug of ganciclovir, which is widely used for the treatment of cytomegalovirus (CMV) infections, particularly in immunocompromised patients such as those with HIV/AIDS or organ transplant recipients . CBZ-Vaganciclovir incorporates a benzyloxycarbonyl (CBZ) protecting group attached to the L-valine moiety, enhancing its stability and efficacy .

科学研究应用

CBZ-Vaganciclovir has several applications in scientific research:

Chemistry: It is used as a model compound to study ester hydrolysis and enzyme kinetics.

Biology: It serves as a tool to investigate the mechanisms of antiviral activity and drug metabolism.

Industry: It is used in the pharmaceutical industry for the development of more effective antiviral therapies.

作用机制

Target of Action

CBZ-Valganciclovir is a prodrug of ganciclovir . The primary target of ganciclovir is the DNA polymerase of cytomegalovirus (CMV) . This enzyme plays a crucial role in the replication of the virus by synthesizing new DNA molecules.

Mode of Action

CBZ-Valganciclovir, after administration, is rapidly converted to ganciclovir by hepatic and intestinal esterases . In CMV-infected cells, ganciclovir is initially phosphorylated to the monophosphate form by a viral protein kinase. It is then further phosphorylated via cellular kinases to produce the triphosphate form .

Ganciclovir triphosphate acts as a competitive inhibitor of deoxyguanosine triphosphate incorporation into DNA and preferentially inhibits viral DNA polymerases more than cellular DNA polymerases . Additionally, ganciclovir triphosphate serves as a poor substrate for chain elongation, thereby disrupting viral DNA synthesis .

Biochemical Pathways

The biochemical pathway primarily affected by ganciclovir is the DNA synthesis pathway of the CMV. By inhibiting the DNA polymerase and disrupting the elongation of viral DNA, ganciclovir prevents the replication of the virus .

Pharmacokinetics

It is known that valganciclovir, the compound from which cbz-valganciclovir is derived, is rapidly converted to ganciclovir after oral administration . This conversion is facilitated by intestinal and hepatic esterases . More research is needed to fully understand the ADME properties of CBZ-Valganciclovir.

Result of Action

The primary result of CBZ-Valganciclovir’s action is the inhibition of CMV replication. By disrupting the synthesis of viral DNA, the drug prevents the virus from multiplying and spreading within the host organism .

生化分析

Biochemical Properties

CBZ-Vaganciclovir interacts with various enzymes, proteins, and other biomolecules. It is rapidly hydrolyzed in the intestinal wall and liver to ganciclovir . No other metabolites have been detected .

Cellular Effects

CBZ-Vaganciclovir has significant effects on various types of cells and cellular processes. As a derivative of ganciclovir, it is used to treat cytomegalovirus infections . After oral administration, it is rapidly converted to ganciclovir by intestinal and hepatic esterases .

Molecular Mechanism

CBZ-Vaganciclovir exerts its effects at the molecular level through several mechanisms. As a prodrug for ganciclovir, it is rapidly converted to ganciclovir by intestinal and hepatic esterases . Once converted, it gets incorporated into DNA and thus cannot be properly read by DNA polymerase. This results in the termination of the elongation of viral DNA .

Metabolic Pathways

CBZ-Vaganciclovir is involved in metabolic pathways related to the treatment of cytomegalovirus infections . It is rapidly hydrolyzed to ganciclovir, which then interacts with various enzymes and cofactors .

准备方法

The preparation of CBZ-Vaganciclovir involves several steps:

Synthetic Routes and Reaction Conditions: The synthesis begins with ganciclovir, which is reacted with a solvent, dicyclohexylcarbodiimide (DCC), and 4-dimethylaminopyridine (DMAP) in the presence of CBZ-L-valine. This mixture is stirred at room temperature, followed by the addition of water, stirring, and suction filtration.

Industrial Production Methods: The crude product is further purified by heating reflux, cooling, and adding an alkaline solution. The resulting filter cake is dissolved in another solvent, followed by the addition of water to precipitate the CBZ-Vaganciclovir monoester.

化学反应分析

CBZ-Vaganciclovir undergoes various chemical reactions:

Types of Reactions: It primarily undergoes hydrolysis, where the ester linkage is cleaved to release ganciclovir.

Common Reagents and Conditions: Hydrolysis typically occurs in aqueous environments, facilitated by enzymes such as esterases.

Major Products: The primary product of hydrolysis is ganciclovir, which is the active antiviral agent.

相似化合物的比较

CBZ-Vaganciclovir can be compared with other similar compounds:

Valganciclovir: Both are prodrugs of ganciclovir, but CBZ-Vaganciclovir has a CBZ protecting group, which enhances its stability and bioavailability.

Ganciclovir: Ganciclovir is the active form, while CBZ-Vaganciclovir is a prodrug that offers better pharmacokinetic properties.

Similar Compounds: Other similar compounds include acyclovir and famciclovir, which are also antiviral agents used to treat herpesvirus infections.

CBZ-Vaganciclovir stands out due to its enhanced stability and bioavailability, making it a promising candidate for more effective antiviral therapies.

属性

IUPAC Name |

[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N6O7/c1-13(2)16(25-22(32)34-9-14-6-4-3-5-7-14)20(31)33-10-15(8-29)35-12-28-11-24-17-18(28)26-21(23)27-19(17)30/h3-7,11,13,15-16,29H,8-10,12H2,1-2H3,(H,25,32)(H3,23,26,27,30)/t15?,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMWCZUCRFYVVAW-LYKKTTPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80453676 | |

| Record name | Cbz-Valine ganciclovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194154-40-0 | |

| Record name | Cbz-Valine ganciclovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CBZ-Vaganciclovir | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VPY4357225 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5R,6S)-Allyl 6-((R)-1-((tert-butyldimethylsilyl)oxy)ethyl)-7-oxo-3-((R)-tetrahydrofuran-2-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B601480.png)